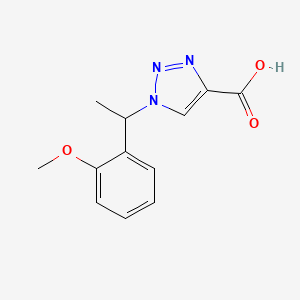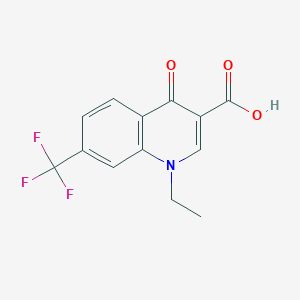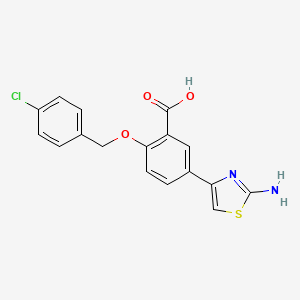
2-Chloro-3-(difluoromethyl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(difluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C6H5ClF2N2. It is a pyridine derivative, characterized by the presence of a chloro group at the second position, a difluoromethyl group at the third position, and an amine group at the fourth position on the pyridine ring. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(difluoromethyl)pyridin-4-amine typically involves multiple steps. One common method starts with the preparation of 2,2-difluoroacetic anhydride, which is then subjected to a series of reactions to introduce the chloro and amine groups onto the pyridine ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This may involve continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-(difluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-Chloro-3-(difluoromethyl)pyridin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of inhibitors for specific enzymes and proteins.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds targeting diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(difluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the difluoromethyl group enhances its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
- 2-Chloro-3-(trifluoromethyl)pyridin-4-amine
- 2-Chloro-3-(methyl)pyridin-4-amine
- 2-Chloro-3-(fluoromethyl)pyridin-4-amine
Comparison: 2-Chloro-3-(difluoromethyl)pyridin-4-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it often exhibits higher reactivity and better binding affinity in biological systems, making it a valuable compound in drug development and other applications .
Propriétés
Formule moléculaire |
C6H5ClF2N2 |
|---|---|
Poids moléculaire |
178.57 g/mol |
Nom IUPAC |
2-chloro-3-(difluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H5ClF2N2/c7-5-4(6(8)9)3(10)1-2-11-5/h1-2,6H,(H2,10,11) |
Clé InChI |
PYMNMQTVBJWVTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1N)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine](/img/structure/B11787347.png)


![1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11787360.png)
![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)



![(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787396.png)




